molecular formula C18H22ClN5O3 B3132556 Unii-0gsc2KM5HE CAS No. 372117-54-9

Unii-0gsc2KM5HE

Cat. No.: B3132556
CAS No.: 372117-54-9
M. Wt: 391.9 g/mol
InChI Key: DOFKMUMGUZOQSB-LBPRGKRZSA-N
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Description

Mechanism of Action

Target of Action

Avanafil metabolite M7 primarily targets phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum located around the penis .

Mode of Action

Avanafil metabolite M7 acts as a strong competitive inhibitor of PDE5 . It inhibits the cGMP-specific PDE5, which is responsible for the degradation of cGMP in the corpus cavernosum . Sexual arousal results in the local release of nitric oxide, which in turn stimulates the enzyme guanylate cyclase to produce cGMP .

Biochemical Pathways

The inhibition of PDE5 leads to an increase in cGMP levels. This increase in cGMP levels results in smooth muscle relaxation and increased blood flow in the corpus cavernosum, thereby facilitating erection .

Pharmacokinetics

While specific pharmacokinetic data for Avanafil metabolite M7 is not readily available, Avanafil itself has a demonstrated in vitro IC50 of 5.2 nM . Its inhibitory effects on PDE5 are 100-fold more potent than on PDE6 and >1000-fold more potent than on other PDE enzymes . This suggests that it is less likely to cause visual disturbances and cardiovascular adverse effects when compared with less selective PDE5 inhibitors such as sildenafil and vardenafil . It has a relatively quick onset of action allowing for administration as early as 15 minutes prior to sexual activity .

Result of Action

The result of Avanafil metabolite M7’s action is the facilitation of erectile function. By inhibiting PDE5 and increasing cGMP levels, it promotes smooth muscle relaxation and increased blood flow in the corpus cavernosum, thereby helping to facilitate an erection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Unii-0gsc2KM5HE involves multiple steps, starting with the preparation of the core pyrimidine structure. The reaction typically involves the condensation of 3-chloro-4-methoxybenzylamine with a pyrimidine derivative under controlled conditions. The hydroxymethyl group is introduced through a subsequent reaction with a suitable reagent, such as formaldehyde, under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Unii-0gsc2KM5HE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Unii-0gsc2KM5HE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5O3/c1-27-15-5-4-11(7-14(15)19)8-21-17-13(16(20)26)9-22-18(23-17)24-6-2-3-12(24)10-25/h4-5,7,9,12,25H,2-3,6,8,10H2,1H3,(H2,20,26)(H,21,22,23)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFKMUMGUZOQSB-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)N)N3CCCC3CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)N)N3CCC[C@H]3CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372117-54-9
Record name 4-(((3-Chloro-4-methoxyphenyl)methyl)amino)-2-((2S)-2-(hydroxymethyl)-1-pyrrolidinyl)-5-pyrimidinecarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0372117549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(((3-CHLORO-4-METHOXYPHENYL)METHYL)AMINO)-2-((2S)-2-(HYDROXYMETHYL)-1-PYRROLIDINYL)-5-PYRIMIDINECARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0GSC2KM5HE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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